2-[(4S)-4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]aniline
CAS No.: 209850-73-7
Cat. No.: VC17293187
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 209850-73-7 |
|---|---|
| Molecular Formula | C12H16N2O |
| Molecular Weight | 204.27 g/mol |
| IUPAC Name | 2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]aniline |
| Standard InChI | InChI=1S/C12H16N2O/c1-8(2)11-7-15-12(14-11)9-5-3-4-6-10(9)13/h3-6,8,11H,7,13H2,1-2H3/t11-/m1/s1 |
| Standard InChI Key | MTFONYAWPYWYHF-LLVKDONJSA-N |
| Isomeric SMILES | CC(C)[C@H]1COC(=N1)C2=CC=CC=C2N |
| Canonical SMILES | CC(C)C1COC(=N1)C2=CC=CC=C2N |
Introduction
2-[(4S)-4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]aniline is a complex organic compound that combines an oxazole ring with an aniline moiety. The oxazole ring is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms, while the aniline part is an aromatic amine. This compound is of interest in various fields of chemistry due to its unique structure and potential applications.
Synthesis and Preparation
The synthesis of 2-[(4S)-4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]aniline typically involves the formation of the oxazole ring followed by its coupling with aniline. Various synthetic routes can be employed, including condensation reactions and metal-catalyzed cross-coupling reactions. The choice of method depends on the desired yield and purity of the final product.
Biological and Chemical Activities
Compounds with oxazole rings have been reported to exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects. The aniline moiety can further enhance these properties by participating in hydrogen bonding and π-π interactions, which are crucial for biological recognition and activity.
| Compound Feature | Biological Activity |
|---|---|
| Oxazole Ring | Anti-inflammatory, antimicrobial |
| Aniline Moiety | Enhances biological recognition through hydrogen bonding and π-π interactions |
Potential Applications
Given its structural features, 2-[(4S)-4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]aniline may find applications in medicinal chemistry, particularly in the development of drugs targeting inflammatory pathways or as intermediates in organic synthesis.
Research Findings and Future Directions
Research on oxazole derivatives has shown promising results in inhibiting specific enzymes involved in inflammatory responses, such as IRAK-4. Further studies on 2-[(4S)-4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]aniline could explore its potential in similar therapeutic areas.
Comparison with Similar Compounds
Other compounds featuring oxazole rings, such as (4S)-2-(Propan-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylic acid, have demonstrated notable biological activities. A comparison of these compounds can provide insights into how structural variations affect their reactivity and biological efficacy.
| Compound | Structure Characteristics | Unique Features |
|---|---|---|
| (4S)-2-(Propan-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylic acid | Oxazole ring with carboxylic acid group | Potential therapeutic applications |
| 2-[(4S)-4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]aniline | Oxazole ring with aniline group | Potential for enhanced biological recognition |
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